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Abstract
This technical guide provides a comprehensive framework for the spectroscopic

characterization of the heterocyclic compound 1-Acetyl-3-methylindolin-2-ol. As a molecule

of interest in synthetic and medicinal chemistry, a thorough understanding of its structural

features through modern analytical techniques is paramount. This document outlines the

theoretical basis and practical considerations for the analysis of this compound using Nuclear

Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). While experimental data for this specific molecule is not widely available,

this guide synthesizes information from closely related indole and indoline derivatives to

present a robust, predicted spectroscopic profile.[1][2][3] The methodologies and

interpretations detailed herein are designed to serve as a foundational resource for researchers

engaged in the synthesis, identification, and application of novel indolinol derivatives.

Introduction: The Structural Significance of 1-
Acetyl-3-methylindolin-2-ol
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The indoline scaffold is a core structural motif in a multitude of natural products and

pharmacologically active compounds. The introduction of an N-acetyl group, a hydroxyl

function at the 2-position, and a methyl group at the 3-position imparts a unique stereochemical

and electronic profile to the 1-Acetyl-3-methylindolin-2-ol molecule. The N-acetyl group, for

instance, influences the electron density of the aromatic ring and introduces a characteristic

carbonyl signature. The hydroxyl group at the benzylic position is a key reactive center and its

presence is readily identified by spectroscopic methods. The methyl substituent at the adjacent

carbon further influences the local electronic environment and provides distinct NMR signals.

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation

and purity assessment of this molecule.[1] This guide will delve into the predicted spectroscopic

signatures of 1-Acetyl-3-methylindolin-2-ol, providing a detailed rationale for the expected

data based on established principles and comparative analysis with analogous compounds.

Molecular Structure:

Caption: Molecular structure of 1-Acetyl-3-methylindolin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules,

providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1-Acetyl-3-methylindolin-2-ol is expected to exhibit distinct signals

corresponding to the aromatic, methine, methyl, and hydroxyl protons. The predicted chemical

shifts are influenced by the electron-withdrawing acetyl group and the hydroxyl and methyl

substituents.

Table 1: Predicted ¹H NMR Data for 1-Acetyl-3-methylindolin-2-ol (in CDCl₃, 500 MHz)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Aromatic-H (4

protons)
7.20 - 7.60 m 4H -

H-2 ~5.50 d 1H ~4.0

H-3 ~3.10 m 1H -

Acetyl-CH₃ ~2.30 s 3H -

C3-CH₃ ~1.30 d 3H ~7.0

OH ~2.50 (broad) s 1H -

Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Protons (7.20 - 7.60 ppm): The four protons on the benzene ring are expected to

resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on

the substitution pattern, but a complex multiplet is anticipated.

H-2 (around 5.50 ppm): This proton is attached to a carbon bearing both a hydroxyl group

and a nitrogen atom, leading to a downfield shift. It is expected to appear as a doublet due to

coupling with the adjacent H-3 proton.

H-3 (around 3.10 ppm): This methine proton is coupled to both the H-2 proton and the

protons of the C3-methyl group, resulting in a multiplet.

Acetyl-CH₃ (around 2.30 ppm): The three protons of the acetyl group are in a distinct

chemical environment and will appear as a sharp singlet.

C3-CH₃ (around 1.30 ppm): The methyl group at the C3 position will be split into a doublet by

the adjacent H-3 proton.

OH (around 2.50 ppm, broad): The hydroxyl proton signal is often broad due to chemical

exchange and its chemical shift can be highly dependent on solvent and concentration.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Acetyl-3-methylindolin-2-ol (in CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Acetyl) ~170.0

Aromatic-C (6 carbons) 120.0 - 145.0

C-2 ~85.0

C-3 ~45.0

Acetyl-CH₃ ~24.0

C3-CH₃ ~15.0

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (~170.0 ppm): The carbon of the acetyl group is significantly deshielded

and appears far downfield.

Aromatic Carbons (120.0 - 145.0 ppm): The six carbons of the benzene ring will resonate in

this region. The signals for the quaternary carbons (C3a and C7a) are expected to be

weaker.[1][3]

C-2 (~85.0 ppm): This carbon is attached to both an oxygen and a nitrogen atom, causing a

significant downfield shift.[4]

C-3 (~45.0 ppm): The aliphatic methine carbon at the 3-position is expected in this region.

Acetyl-CH₃ (~24.0 ppm): The methyl carbon of the acetyl group.

C3-CH₃ (~15.0 ppm): The methyl carbon at the C3 position will appear at a characteristic

upfield chemical shift.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3-methylindolin-2-ol in
0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (δ = 0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -1 to 10 ppm.

Use a 30° pulse width and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-Acetyl-3-methylindolin-2-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 (broad) Medium-Strong O-H stretch (hydroxyl group)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

~1650 Strong C=O stretch (amide I band)

1600 - 1450 Medium-Strong Aromatic C=C stretch

~1400 Medium C-H bend (methyl)

1300 - 1000 Medium-Strong C-O stretch and C-N stretch

Interpretation of the Predicted IR Spectrum:

O-H Stretch (3400 - 3200 cm⁻¹): A broad and strong absorption band in this region is a clear

indication of the hydroxyl group.[5]

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while

aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]

C=O Stretch (~1650 cm⁻¹): A strong absorption band around 1650 cm⁻¹ is characteristic of

the carbonyl group in the N-acetyl moiety (amide I band).[7]

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several bands in this region are indicative of

the aromatic ring.

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of bending

vibrations (C-H, C-O, C-N) that is unique to the molecule.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a

solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The molecular formula of 1-Acetyl-3-methylindolin-2-ol is C₁₁H₁₃NO₂.

The expected exact mass of the molecular ion [M]⁺ would be approximately 191.0946 g/mol .

A high-resolution mass spectrometer would be able to confirm this elemental composition.

Major Fragmentation Pathways:

Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading

to a significant peak at m/z 173.

Loss of acetyl group (-43 Da): Cleavage of the N-acetyl group would result in a fragment

at m/z 148.

Loss of a methyl radical (-15 Da): Loss of the methyl group from the 3-position would give

a fragment at m/z 176.

Indole-related fragments: Further fragmentation of the indoline ring can lead to

characteristic ions of the indole core.[8][9]
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[M]⁺˙
m/z = 191

[M - H₂O]⁺˙
m/z = 173

- H₂O

[M - CH₃CO]⁺
m/z = 148

- CH₃CO

[M - CH₃]⁺
m/z = 176

- CH₃

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 1-Acetyl-3-methylindolin-2-ol.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid

chromatography (LC) system.

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with

minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be employed.

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-

Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Tandem MS (MS/MS): To confirm fragmentation pathways, perform tandem mass

spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation

(CID) to generate and analyze its fragment ions.

Conclusion
The comprehensive spectroscopic characterization of 1-Acetyl-3-methylindolin-2-ol relies on

the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed,

albeit predicted, spectroscopic profile based on sound chemical principles and data from

analogous structures. The presented protocols and interpretations offer a robust starting point

for any researcher working with this molecule or its derivatives. The self-validating nature of

these combined techniques ensures a high degree of confidence in the structural assignment.
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By following the methodologies outlined in this document, scientists can effectively elucidate

and confirm the structure of 1-Acetyl-3-methylindolin-2-ol, paving the way for its further

investigation and application in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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